molecular formula C19H19Cl2N3O2 B13353658 N-(1-Cyanocyclohexyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

N-(1-Cyanocyclohexyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide

Cat. No.: B13353658
M. Wt: 392.3 g/mol
InChI Key: NNHZUCAZUNIMHX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19Cl2N3O2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C19H19Cl2N3O2/c1-12-5-6-13-14(20)9-15(21)18(17(13)23-12)26-10-16(25)24-19(11-22)7-3-2-4-8-19/h5-6,9H,2-4,7-8,10H2,1H3,(H,24,25)

InChI Key

NNHZUCAZUNIMHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NC3(CCCCC3)C#N)Cl)Cl

Origin of Product

United States

Biological Activity

N-(1-Cyanocyclohexyl)-2-((5,7-dichloro-2-methylquinolin-8-yl)oxy)acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 406.3 g/mol
  • CAS Number : 940234-99-1
  • Structure : The compound features a quinoline moiety, which is known for various biological activities including anti-inflammatory and anti-cancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Prostaglandin Production : Similar to other quinoline derivatives, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin E2 (PGE2) production. This action is significant for its potential anti-inflammatory effects .
  • Antimicrobial Activity : Compounds with structural similarities have demonstrated efficacy against a range of pathogens, suggesting that this compound may exhibit antimicrobial properties as well .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may induce apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent .

Biological Activity Overview

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits PGE2 production through COX inhibition; potential application in arthritis treatment
AntimicrobialMay exhibit activity against bacterial strains due to structural similarity to known agents
CytotoxicityInduces apoptosis in cancer cell lines; further studies needed for specific pathways

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that quinoline derivatives can significantly reduce inflammation in animal models of arthritis by inhibiting COX enzymes. This suggests that this compound may have similar therapeutic benefits .
  • Antimicrobial Efficacy :
    • Research on related compounds indicates strong activity against pathogens such as Neisseria gonorrhoeae and Chlamydia trachomatis. Although specific data on this compound is limited, the structural basis supports further investigation into its antimicrobial potential .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies have shown that derivatives of quinoline can induce cell death in various cancer types. The mechanism often involves the activation of apoptotic pathways via mitochondrial dysfunction . Further research is required to elucidate the specific pathways activated by this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.